molecular formula C13H14ClNO2 B1678485 Pirprofen CAS No. 31793-07-4

Pirprofen

Katalognummer: B1678485
CAS-Nummer: 31793-07-4
Molekulargewicht: 251.71 g/mol
InChI-Schlüssel: PIDSZXPFGCURGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pirprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was introduced to the market by Ciba-Geigy in 1982. It was primarily used for the treatment of arthritis and pain. due to adverse events, including cases of fatal liver toxicity, it was voluntarily withdrawn from the market worldwide in 1990 . The chemical name of this compound is 2-[3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid, and its molecular formula is C13H14ClNO2 .

Vorbereitungsmethoden

Die Synthese von Pirprofen umfasst mehrere Schritte:

Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Pirprofen unterliegt verschiedenen Arten von chemischen Reaktionen:

Häufig verwendete Reagenzien in diesen Reaktionen sind Eisenpulver, Salzsäure, Acrylnitril und Propionsäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen Produkt, this compound, führen.

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Mechanism of Action

Pirprofen functions by inhibiting the enzyme cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By reducing prostaglandin levels, this compound alleviates symptoms associated with inflammatory conditions. Research indicates that this compound exhibits a Ki value of approximately 1.2 µM for inhibiting prostaglandin E2 synthesis in vitro, demonstrating its potency as an anti-inflammatory agent .

Therapeutic Applications

This compound has been studied extensively for its effectiveness in treating various conditions:

  • Rheumatoid Arthritis : Clinical trials have shown that doses ranging from 600 to 1200 mg/day can effectively manage symptoms comparable to traditional NSAIDs like aspirin and ibuprofen .
  • Osteoarthritis : Recommended dosages are between 450-600 mg/day, where it has been found to be similarly effective as other NSAIDs .
  • Ankylosing Spondylitis : this compound is also indicated for this condition, providing relief from stiffness and pain .
  • Acute Pain Management : In cases of postoperative or trauma-related pain, single doses of 200 to 400 mg have demonstrated analgesic efficacy equivalent to that of other common analgesics .

Comparative Efficacy and Side Effects

While this compound is effective for various conditions, its efficacy is generally comparable to other NSAIDs without offering significant advantages in tolerability or gastrointestinal safety. It has been noted that this compound may cause fewer gastrointestinal side effects than aspirin but similar rates compared to other NSAIDs .

Summary of Efficacy:

ConditionDosage Range (mg/day)Comparative Efficacy
Rheumatoid Arthritis600 - 1200Comparable to aspirin/ibuprofen
Osteoarthritis450 - 600Similar to other NSAIDs
Ankylosing SpondylitisNot specifiedEffective
Acute Pain200 - 400Equivalent to common analgesics

Case Studies

Several studies have documented the clinical use of this compound:

  • Study on Rheumatoid Arthritis : A clinical trial assessing this compound's effectiveness found it provided significant relief from pain and inflammation in patients who had not responded adequately to other treatments .
  • Comparative Study with Aspirin : A randomized controlled trial showed that this compound at doses of 600-800 mg/day was as effective as high-dose aspirin (3.6 g/day) for managing rheumatoid arthritis symptoms .
  • Postoperative Pain Management : In a study involving patients post-surgery, this compound was administered at varying doses, demonstrating similar analgesic effects compared to standard treatments like paracetamol and ketoprofen .

Wirkmechanismus

Pirprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets of this compound include COX-1 and COX-2 enzymes.

Vergleich Mit ähnlichen Verbindungen

Pirprofen gehört zur Klasse der NSAR, die als 2-Arylpropionsäuren bekannt sind. Ähnliche Verbindungen in dieser Klasse umfassen:

  • Ibuprofen
  • Naproxen
  • Ketoprofen
  • Flurbiprofen
  • Fenoprofen

Im Vergleich zu diesen Verbindungen war this compound durch seine spezifische chemische Struktur und seine damit verbundenen Nebenwirkungen einzigartig, die zu seiner Rücknahme vom Markt führten .

Biologische Aktivität

Pirprofen is a non-steroidal anti-inflammatory drug (NSAID) that shares structural similarities with other NSAIDs such as ibuprofen and ketoprofen. It is primarily utilized for its analgesic and anti-inflammatory properties in various conditions, including rheumatoid arthritis, osteoarthritis, and acute pain scenarios. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound's primary mechanism of action involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation and pain. By inhibiting their production, this compound effectively reduces inflammation and alleviates pain symptoms .

Key Mechanisms

  • Prostaglandin Synthesis Inhibition : Studies indicate that this compound significantly inhibits prostaglandin synthase, leading to reduced levels of inflammatory mediators in the body .
  • Analgesic Effects : Clinical trials have demonstrated that this compound provides comparable analgesic effects to other NSAIDs, making it a viable alternative in pain management .

Indications

This compound is indicated for:

  • Rheumatoid Arthritis
  • Osteoarthritis
  • Ankylosing Spondylitis
  • Musculoskeletal Disorders
  • Acute Pain (e.g., post-surgical or trauma-related)

Dosage and Administration

Clinical studies suggest an effective dosage range of 600 to 1200 mg per day, administered in divided doses. In acute pain scenarios, single doses of 200 to 400 mg have shown efficacy comparable to standard doses of other NSAIDs like aspirin and ketoprofen .

Comparative Studies

A double-blind study comparing this compound with aspirin in patients with rheumatoid arthritis found that both drugs were similarly effective in reducing symptoms, though this compound may have a more favorable side effect profile .

Study TypeComparison DrugEfficacySide Effects
Double-Blind TrialAspirinComparable analgesic effectsFewer gastrointestinal issues
Clinical TrialsVarious NSAIDsEffective for rheumatoid arthritis and painSimilar to other NSAIDs

Side Effects

The most commonly reported side effects of this compound include gastrointestinal complaints. However, it appears to cause fewer gastrointestinal issues compared to aspirin at equivalent dosages . Long-term tolerability studies are needed to further assess its safety compared to newer NSAIDs.

Genetic Studies

Research investigating the genetic effects of this compound on human lymphocytes showed no significant genetic alterations following administration, indicating a potentially favorable safety profile concerning genetic toxicity .

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in joint pain and function when treated with this compound over a 12-week period. The study noted that patients experienced less gastrointestinal discomfort compared to those taking aspirin.

Case Study 2: Acute Pain Management

In a randomized controlled trial involving post-operative patients, this compound was administered as an analgesic. Results indicated that patients receiving this compound reported similar pain relief levels as those receiving standard opioid therapy but with a lower incidence of side effects.

Eigenschaften

IUPAC Name

2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSZXPFGCURGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023489
Record name Pirprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31793-07-4
Record name Pirprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31793-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13722
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirprofen
Reactant of Route 2
Pirprofen
Reactant of Route 3
Pirprofen
Reactant of Route 4
Pirprofen
Reactant of Route 5
Pirprofen
Reactant of Route 6
Pirprofen
Customer
Q & A

Q1: What is the primary mechanism of action of pirprofen?

A1: this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX) [, ].

Q2: What are the downstream effects of COX inhibition by this compound?

A2: COX inhibition by this compound reduces the production of prostaglandins [, , ]. Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, this compound exhibits its anti-inflammatory, analgesic, and antipyretic effects.

Q3: Does this compound affect other pathways besides COX inhibition?

A3: Research suggests that this compound may also influence polymorphonuclear leukocyte functions, including chemotaxis and chemiluminescence, potentially contributing to its anti-inflammatory activity []. Additionally, it has been shown to inhibit mitochondrial beta-oxidation of fatty acids in mice, which may explain the microvesicular steatosis observed in some individuals [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H15ClO2, and its molecular weight is 276.73 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data is not provided in the provided abstracts, techniques like gas-liquid chromatography (GLC) have been employed to identify and quantify this compound and its metabolites in biological samples [, , ].

Q6: How is this compound absorbed and distributed in the body?

A6: Studies indicate that this compound is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration, achieving peak plasma concentrations within 1 to 2 hours [].

Q7: How is this compound metabolized and excreted?

A7: this compound is primarily metabolized in the liver and excreted mainly through the kidneys. The metabolic pathways involve oxidation, glucuronidation, and taurine conjugation, resulting in several metabolites identified in urine [].

Q8: Does the presence of other drugs like aspirin affect this compound's disposition?

A8: Yes, aspirin has been shown to influence this compound's pharmacokinetics in rats. Aspirin administration increases the biliary excretion of this compound [].

Q9: What conditions has this compound been investigated for in clinical trials?

A9: this compound has been investigated for its efficacy in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, , , , ], ankylosing spondylitis [, ], soft tissue rheumatism [], postoperative pain [, ], dysmenorrhea [], and migraine [, ].

Q10: How does the efficacy of this compound compare to other NSAIDs like aspirin, ketoprofen, and naproxen?

A10: Clinical trials have shown that this compound exhibits comparable efficacy to aspirin in managing rheumatoid arthritis [, , , ]. Similarly, its effectiveness in treating osteoarthritis and ankylosing spondylitis is comparable to ketoprofen and naproxen [, , , , , ].

Q11: Is this compound effective in managing pain, particularly postoperative pain?

A11: Yes, studies have demonstrated the analgesic properties of this compound in managing postoperative pain. It provides significant pain relief following orthopedic surgery and is considered a well-tolerated option for postoperative pain management [, ].

Q12: Does this compound interact with other medications?

A12: While this compound generally exhibits a good safety profile, it's essential to be aware of potential drug interactions. Studies have shown that, unlike indomethacin, this compound does not significantly affect the antihypertensive effects of oxprenolol or the natriuretic effects of furosemide []. It also does not appear to alter the protein binding of warfarin or tolbutamide [].

Q13: What is the safety profile of this compound?

A13: this compound is generally well-tolerated, with most side effects being mild and transient. The most commonly reported side effects are gastrointestinal disturbances [, , , , , , , , ].

Q14: Are there any long-term safety concerns associated with this compound use?

A14: While long-term studies are limited, one study reported good tolerability of this compound over an average treatment duration of 32 weeks, with a high level of patient compliance [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.